2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde
Overview
Description
2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde is a chemical compound characterized by a thiazole ring fused with a 3,4-dimethoxyphenyl group and a formyl group at the 5-position of the thiazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-dimethoxybenzaldehyde and thiosemicarbazide.
Reaction Steps: The reaction involves the formation of a thiazole ring through cyclization and subsequent oxidation to introduce the formyl group at the 5-position.
Conditions: The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over reaction conditions to maintain product quality.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the thiazole ring, often involving nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones can be formed.
Reduction Products: Alcohols or amines can be produced.
Substitution Products: Various substituted thiazoles can be synthesized.
Mechanism of Action
- The thiazole ring’s aromaticity allows it to participate in electrophilic and nucleophilic substitutions .
- Thiazoles have been associated with diverse biological activities, including antimicrobial, antifungal, and antitumor effects .
Target of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. The volume of distribution and protein binding properties are not reported . Further studies are needed to understand its metabolism and elimination pathways.
Result of Action
Biochemical Analysis
Biochemical Properties
2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo reactions catalyzed by enzymes such as DABCO (1,4-diazabicyclo[2.2.2]octane) in the Baylis-Hillman reaction
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound exhibit antifungal and antibacterial activities . These effects are mediated through interactions with cellular components, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to participate in the Baylis-Hillman reaction, where it interacts with methyl acrylate . This reaction mechanism has been studied using electrospray ionization mass spectrometry, providing insights into its molecular interactions and potential enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its degradation products can also impact cellular processes . Long-term studies in vitro and in vivo are essential to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe application in biomedical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Detailed studies on its metabolic pathways are necessary to elucidate its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is vital for predicting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its biological activity and potential therapeutic applications.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: The compound has shown potential in drug discovery, particularly in the development of antifungal and antibacterial agents. Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole derivatives with different substituents on the ring.
Benzaldehyde derivatives: Compounds with benzaldehyde groups substituted with various functional groups.
Dimethoxyphenyl derivatives: Compounds containing the 3,4-dimethoxyphenyl group in different chemical contexts.
Uniqueness: 2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-15-10-4-3-8(5-11(10)16-2)12-13-6-9(7-14)17-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFZZVFDLGBCDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(S2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661677 | |
Record name | 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-85-9 | |
Record name | 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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